
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide, commonly known as CQ11, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CQ11 is a derivative of quinoline and has been synthesized using several methods. In
Mechanism of Action
The mechanism of action of CQ11 involves its ability to bind to proteins and modulate their activity. CQ11 has been shown to bind to the ATP-binding site of proteins, leading to the inhibition of their activity. CQ11 has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
CQ11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. CQ11 has also been shown to bind to proteins and modulate their activity. In vivo studies have shown that CQ11 has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Advantages and Limitations for Lab Experiments
CQ11 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CQ11 also has a well-defined structure, which makes it easy to study its mechanism of action. However, CQ11 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its effects in aqueous environments. CQ11 also has low stability, which can limit its shelf life.
Future Directions
There are several future directions for the study of CQ11. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other diseases, such as inflammation and neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and stability. Additionally, CQ11 can be used as a molecular building block for the fabrication of functional materials, and future studies can focus on exploring its potential in this field.
In conclusion, CQ11 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves its ability to bind to proteins and modulate their activity. CQ11 has several advantages for lab experiments, but also has some limitations. Future studies can focus on investigating its potential as an anti-cancer agent, studying its effects on other diseases, elucidating its mechanism of action, and exploring its potential as a molecular building block for the fabrication of functional materials.
Synthesis Methods
CQ11 can be synthesized using several methods, including the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxamide in the presence of a catalyst, or the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxylic acid, followed by the conversion of the resulting acid to CQ11 using a coupling agent. The yield of CQ11 varies depending on the synthesis method used.
Scientific Research Applications
CQ11 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CQ11 has been investigated for its potential as an anti-cancer agent. Studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. In biochemistry, CQ11 has been studied for its ability to bind to proteins and modulate their activity. In materials science, CQ11 has been investigated for its potential as a molecular building block for the fabrication of functional materials.
properties
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h3,6-9,12-15,18H,2,4-5,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNKMNGQRJFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

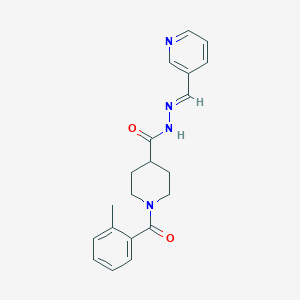

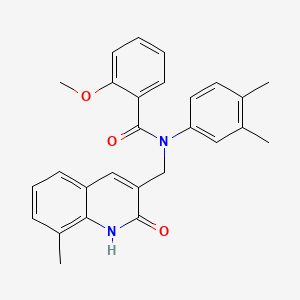
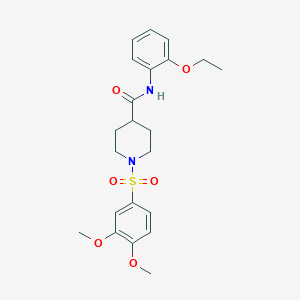


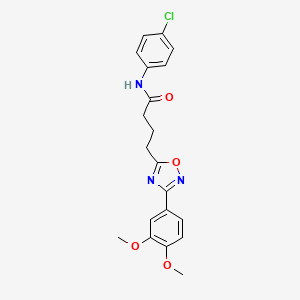

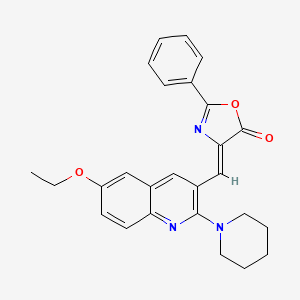
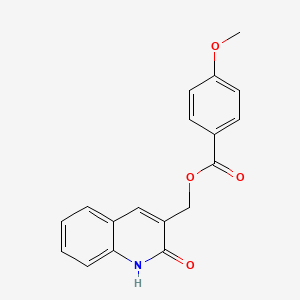

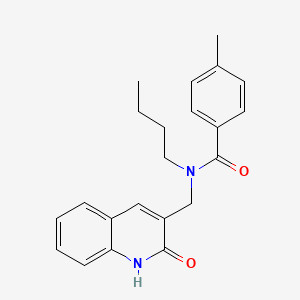
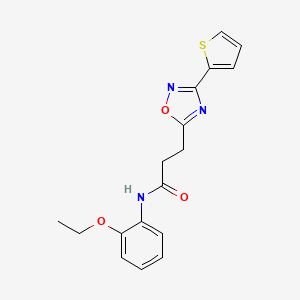
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)